3-(4-Chlorobutanoyl)-1-methylurea
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Overview
Description
3-(4-Chlorobutanoyl)-1-methylurea is an organic compound with the molecular formula C6H11ClN2O2 It is a derivative of urea, where the hydrogen atoms are substituted with a 4-chlorobutanoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobutanoyl)-1-methylurea typically involves the reaction of 4-chlorobutyryl chloride with 1-methylurea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobutanoyl)-1-methylurea can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 4-chlorobutanoyl group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to produce 4-chlorobutyric acid and 1-methylurea.
Reduction: The carbonyl group in the 4-chlorobutanoyl moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted urea derivatives.
Hydrolysis: 4-chlorobutyric acid and 1-methylurea.
Reduction: 4-chlorobutanol and 1-methylurea.
Scientific Research Applications
3-(4-Chlorobutanoyl)-1-methylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of 3-(4-Chlorobutanoyl)-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile: Another compound with a 4-chlorobutanoyl group, used in pharmaceutical research.
4-Chlorobutanoyl chloride: A precursor in the synthesis of various 4-chlorobutanoyl derivatives.
N-(Benzothiazol-2-yl)-4-(5-chlorobenzoxazol-2-yl)aminobutanamide: A compound with similar structural features, studied for its antidiabetic properties.
Uniqueness
3-(4-Chlorobutanoyl)-1-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H11ClN2O2 |
---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
4-chloro-N-(methylcarbamoyl)butanamide |
InChI |
InChI=1S/C6H11ClN2O2/c1-8-6(11)9-5(10)3-2-4-7/h2-4H2,1H3,(H2,8,9,10,11) |
InChI Key |
IFFNKTCEBMTXAS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC(=O)CCCCl |
Origin of Product |
United States |
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